molecular formula C10H11NO5 B1329946 2-Methyl-2-(2-nitrophenoxy)propanoic acid CAS No. 10514-62-2

2-Methyl-2-(2-nitrophenoxy)propanoic acid

Cat. No. B1329946
CAS RN: 10514-62-2
M. Wt: 225.2 g/mol
InChI Key: ONPMYXAEDVOABR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(2-nitrophenoxy)propanoic acid, commonly known as MNPP, is an important organic acid that has been used extensively in scientific research for its numerous applications in biochemistry, physiology, and pharmacology. MNPP is a key component in many biochemical pathways and is involved in various physiological processes. It is also used as a reagent in a variety of laboratory experiments.

Scientific Research Applications

Anti-Inflammatory Activities

2-Methyl-2-(2-nitrophenoxy)propanoic acid has been studied for its potential anti-inflammatory properties. A study on phenolic compounds isolated from the leaves of Eucommia ulmoides Oliv. including similar compounds showed modest inhibitory activities against LPS-induced NO production in macrophage RAW264.7 cells, indicating potential anti-inflammatory effects (Ren et al., 2021).

Synthesis and Chemical Properties

Research has been conducted on improving the synthesis of related compounds, such as 2-(2-nitrophenoxy) acetic acid, which is useful for industrial processes due to its convenient operation, mild reaction conditions, and cost-effectiveness (H. Dian, 2012).

Antimicrobial and Molecular Docking Studies

The derivatives of 2-Methyl-2-((2-Methyl-2-Phenoxypropanoyl)Oxy)Propanoic Acid have been synthesized and evaluated for their effectiveness against various microbial pathogens. Molecular docking studies of these compounds indicate their potential applications in treating human and plant pathogens (Nirmalan et al., 2016).

Herbicide Applications

The herbicidal effects of related compounds, such as Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, have been studied. They have shown to inhibit root growth in certain plant species, indicating potential applications as selective herbicides (Shimabukuro et al., 1978).

Water Analysis

The compound has been involved in studies related to the determination of phenoxy herbicides in water samples. A method utilizing phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis has been developed, demonstrating its relevance in environmental monitoring (Nuhu et al., 2012).

Fluorescence Derivatisation

In a study, derivatives of similar compounds were used for fluorescence derivatisation of amino acids. The resulting derivatives showed strong fluorescence, suggesting applications in biological assays (Frade et al., 2007).

properties

IUPAC Name

2-methyl-2-(2-nitrophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-10(2,9(12)13)16-8-6-4-3-5-7(8)11(14)15/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPMYXAEDVOABR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70146984
Record name Propionic acid, 2-methyl-2-(o-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10514-62-2
Record name Propionic acid, 2-methyl-2-(o-nitrophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010514622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionic acid, 2-methyl-2-(o-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2-(2-nitrophenoxy)propanoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Methyl-2-(2-nitrophenoxy)propanoic acid
Reactant of Route 3
Reactant of Route 3
2-Methyl-2-(2-nitrophenoxy)propanoic acid
Reactant of Route 4
Reactant of Route 4
2-Methyl-2-(2-nitrophenoxy)propanoic acid
Reactant of Route 5
Reactant of Route 5
2-Methyl-2-(2-nitrophenoxy)propanoic acid
Reactant of Route 6
Reactant of Route 6
2-Methyl-2-(2-nitrophenoxy)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.